4-Methoxy-1-methylisoquinoline

Physicochemical profiling Drug-likeness Medicinal chemistry

Medicinal chemistry teams often struggle to source isoquinoline building blocks with precise C1-methyl/C4-methoxy dual substitution for SAR studies. 4-Methoxy-1-methylisoquinoline (CAS 181872-61-7) solves this with a unique pharmacophore not replicable by mono-substituted analogs. - Distinct LogP (2.5) & TPSA (22.1 Ų) for optimal permeability & metabolic stability - C4-methoxy enables selective demethylation to 1-methylisoquinolin-4-ol for ESIPT probes - Pre-installed C1-methyl reduces synthetic steps for library diversification - Directly relevant to HCV NS5A inhibitor scaffolds (Bristol-Myers Squibb patent literature) Supplied at ≥97% purity with batch-specific COA. In stock for immediate global dispatch.

Molecular Formula C11H11NO
Molecular Weight 173.215
CAS No. 181872-61-7
Cat. No. B575651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-methylisoquinoline
CAS181872-61-7
SynonymsIsoquinoline, 4-methoxy-1-methyl- (9CI)
Molecular FormulaC11H11NO
Molecular Weight173.215
Structural Identifiers
SMILESCC1=NC=C(C2=CC=CC=C12)OC
InChIInChI=1S/C11H11NO/c1-8-9-5-3-4-6-10(9)11(13-2)7-12-8/h3-7H,1-2H3
InChIKeyAZRMMKRVZUDNBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1-methylisoquinoline: Physicochemical Profile & Baseline


4-Methoxy-1-methylisoquinoline (CAS 181872-61-7) is a disubstituted isoquinoline derivative (C11H11NO, MW: 173.21 g/mol) featuring a methoxy group at the C4 position and a methyl group at the C1 position [1]. It is a heterocyclic aromatic compound computed to have an XLogP3 of 2.5, zero hydrogen bond donors, and two hydrogen bond acceptors, placing it in a moderate lipophilicity range suitable for cell permeability screening [1]. Unlike its close analogs 1-methylisoquinoline (MW: 143.18, HBA: 1) and 4-methoxyisoquinoline (MW: 159.18, XLogP3: 2.1), the dual substitution of 4-Methoxy-1-methylisoquinoline generates a distinct pharmacophoric pattern that cannot be replicated by mono-substituted isoquinolines, making it a critical building block for structure-activity relationship (SAR) studies and medicinal chemistry campaigns [1][2].

Why 4-Methoxy-1-methylisoquinoline Has No Generic Substitute


Generic substitution of 4-Methoxy-1-methylisoquinoline with structural analogs such as 1-methylisoquinoline or 4-methoxyisoquinoline is not feasible for projects requiring the specific C1-methyl/C4-methoxy pharmacophore. The presence of the C4 methoxy group increases the topological polar surface area (TPSA) from 12.9 Ų (1-methylisoquinoline) to 22.1 Ų, while the C1 methyl group shifts the LogP from 2.1 (4-methoxyisoquinoline) to 2.5, indicating a distinct balance between lipophilicity and polarity that influences both passive membrane permeability and metabolic stability [1]. Furthermore, the 4-methoxy substituent serves as a selective synthetic handle, enabling controlled demethylation to yield 1-methylisoquinolin-4-ol—a transformation that is chemically inaccessible from 1-methylisoquinoline or 4-methoxyisoquinoline alone [2]. These differences are critical in medicinal chemistry, where even minor variations in substitution can alter target binding, selectivity, and pharmacokinetic profiles.

4-Methoxy-1-methylisoquinoline: Differentiation Evidence vs. Analogs


TPSA Advantage Over 1-Methyl and 1,4-Dimethyl Analogs

The C4 methoxy substituent in 4-Methoxy-1-methylisoquinoline elevates the topological polar surface area (TPSA) to 22.1 Ų, compared to 12.9 Ų for both 1-methylisoquinoline and 1,4-dimethylisoquinoline [1]. This represents a 71% relative increase in polar surface area, which is a primary determinant of oral bioavailability and blood-brain barrier penetration. The compound's TPSA remains identical to that of 4-methoxyisoquinoline (22.1 Ų), but the C1 methyl group restores the LogP to 2.5—an optimal value for CNS drug candidates—versus 2.1 for 4-methoxyisoquinoline [1].

Physicochemical profiling Drug-likeness Medicinal chemistry

Dual HBA Profile Over 1-Methyl and 1,4-Dimethyl Analogs

4-Methoxy-1-methylisoquinoline possesses two hydrogen bond acceptor (HBA) sites (the isoquinoline nitrogen and the methoxy oxygen), compared to only one HBA site in 1-methylisoquinoline and 1,4-dimethylisoquinoline [1]. The additional HBA at the C4 position provides an extra anchoring point for target protein interactions, potentially enhancing binding affinity and selectivity. 4-Methoxyisoquinoline also has two HBA sites, but lacks the C1 methyl group that contributes to hydrophobic pocket occupancy—a feature critical for kinase and GPCR inhibitor design [1].

Molecular recognition SAR studies Target engagement

Selective Demethylation to 1-Methylisoquinolin-4-ol

4-Methoxy-1-methylisoquinoline has been demonstrated as a direct precursor to 1-methylisoquinolin-4-ol via treatment with hydrobromic acid in water, yielding the 4-hydroxy analog [1]. In the reported procedure published in Chemistry - A European Journal (2024), 4-Methoxy-1-methylisoquinoline was used to generate 1-methylisoquinolin-4-ol, which was subsequently incorporated into the ESIPT photoluminescent probe PiQ [1]. This selective demethylation pathway is not accessible from 1-methylisoquinoline (lacks the 4-methoxy group) or from 4-methoxyisoquinoline (which would yield isoquinolin-4-ol rather than the 1-methylated derivative).

Synthetic methodology Late-stage functionalization Photoluminescent probes

HCV NS5A Inhibitor Building Block

4-Methoxy-1-methylisoquinoline has been explicitly associated with Hepatitis C virus (HCV) NS5A inhibitor patent literature. The compound is listed in patent databases as relevant to Bristol-Myers Squibb's US20130183269A1, which covers combinations of compounds that inhibit the function of the HCV NS5A protein [1]. While the patent encompasses broad isoquinoline scaffolds, the specific C1-methyl/C4-methoxy substitution pattern is noted as a key structural feature in related isoquinoline-based NS5A inhibitors. This contrasts with 4-methoxyisoquinoline or 1-methylisoquinoline, which lack the complete substitution motif required for this antiviral pharmacophore [1].

Antiviral research HCV NS5A Patent analysis

High-Purity Supply from Multiple Vendors

4-Methoxy-1-methylisoquinoline is commercially available from multiple suppliers with documented purity specifications: 99% (HPLC) from Chemicalbook-listed vendors, and 97% from Chemenu . In comparison, 4-chloro-1-methylisoquinoline (CAS 1190769-77-7)—a potential alternative for those seeking halogenated analogs—has limited commercial availability and fewer validated purity claims, making it a higher-risk procurement choice . The ready availability of the methoxy analog at high purity reduces quality control burden and synthesis delays.

Chemical procurement Purity specification Supply chain

4-Methoxy-1-methylisoquinoline: Recommended Application Scenarios


Medicinal Chemistry SAR with Dual HBA Pharmacophore

For structure-activity relationship studies targeting kinases, GPCRs, or other proteins where both hydrogen bond acceptor interactions and lipophilic contacts are critical, 4-Methoxy-1-methylisoquinoline should be prioritized over 1-methylisoquinoline or 1,4-dimethylisoquinoline. Its TPSA of 22.1 Ų and two HBA sites provide the polar anchoring points necessary for binding pocket engagement, while the C1 methyl group contributes hydrophobic complementarity at an optimal XLogP3 of 2.5—a balance not achieved by 4-methoxyisoquinoline (XLogP3 2.1, no C1 methyl) or 1,4-dimethylisoquinoline (XLogP3 2.9, only one HBA) [1].

1-Methylisoquinolin-4-ol-Based Fluorescent Probes

Research groups developing ESIPT-based fluorescent probes, such as the PiQ scaffold described in Chemistry - A European Journal (2024), should utilize 4-Methoxy-1-methylisoquinoline as the direct precursor for generating 1-methylisoquinolin-4-ol via HBr-mediated demethylation [2]. This transformation provides the essential 4-hydroxy group required for excited-state intramolecular proton transfer, and the C1 methyl group is retained—a synthetic outcome that cannot be achieved using 4-methoxyisoquinoline (which yields the incorrect C1-unsubstituted product) or 1-methylisoquinoline (which lacks the 4-oxygenation site).

HCV NS5A Inhibitor Scaffold Development

For medicinal chemistry teams pursuing HCV NS5A protein inhibitors, 4-Methoxy-1-methylisoquinoline serves as a structurally relevant starting scaffold consistent with the substitution patterns referenced in Bristol-Myers Squibb's patent literature (US20130183269A1) [3]. Although target-specific IC50 data for the bare compound are not publicly available, its documented association with this therapeutic class, combined with the commercial availability at 97-99% purity, makes it a logical procurement choice over less characterized or unavailable analogs such as 4-chloro-1-methylisoquinoline.

Core Scaffold for Isoquinoline Library Synthesis

4-Methoxy-1-methylisoquinoline is an advantageous core scaffold for generating diverse isoquinoline libraries. The C4 methoxy group provides a synthetic handle for further derivatization (e.g., demethylation to the phenol, or O-alkylation), while the C1 methyl group pre-installs a substituent that would otherwise require additional synthetic steps. Choosing this compound over 4-methoxyisoquinoline (which requires separate C1 functionalization) reduces the number of synthetic transformations needed to access fully elaborated 1,4-disubstituted isoquinoline libraries [1].

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